molecular formula C30H32F2N6O2 B13436144 4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol

4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol

Cat. No.: B13436144
M. Wt: 546.6 g/mol
InChI Key: BKLNBLKPZPFLRD-RCRUUEGKSA-N
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Description

This compound is a structurally complex molecule featuring a 2,5-anhydro-D-threo-pentitol backbone modified with multiple pharmacologically relevant groups:

  • A 2,4-difluorophenyl substituent at the C-2 position, enhancing lipophilicity and membrane penetration.
  • A 1,2,4-triazole ring at the C-1 position, a motif commonly associated with antifungal activity (e.g., fluconazole derivatives) .
  • A phenoxy-piperazine-aminophenyl moiety at the C-4 position, which may improve solubility and receptor binding .

The compound’s molecular weight is approximately 588.5 g/mol (calculated from substituent contributions).

Properties

Molecular Formula

C30H32F2N6O2

Molecular Weight

546.6 g/mol

IUPAC Name

4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]aniline

InChI

InChI=1S/C30H32F2N6O2/c31-23-1-10-28(29(32)15-23)30(19-38-21-34-20-35-38)16-22(18-40-30)17-39-27-8-6-26(7-9-27)37-13-11-36(12-14-37)25-4-2-24(33)3-5-25/h1-10,15,20-22H,11-14,16-19,33H2/t22-,30+/m1/s1

InChI Key

BKLNBLKPZPFLRD-RCRUUEGKSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)OCC4CC(OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F

Origin of Product

United States

Biological Activity

The compound 4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol , with CAS Number 184378-04-9 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various pharmacologically relevant moieties including triazole and piperazine rings, which are known to impart diverse biological properties.

Molecular Characteristics

  • Molecular Formula : C30H32F2N6O2
  • Molecular Weight : 546.611 g/mol
  • Structural Features : The compound contains an amino group, a piperazine ring, and a triazole moiety which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

In studies involving related compounds:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 32 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Antifungal Activity

The presence of the difluorophenyl group has been associated with enhanced antifungal activity. Compounds similar to this one have shown efficacy against common fungal pathogens like Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to standard antifungal agents like fluconazole .

Cytotoxicity and Anti-cancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The incorporation of the triazole ring is particularly noteworthy as it has been linked to anti-cancer activities in various studies. The mechanism is thought to involve the induction of apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial properties. The study found that modifications to the phenyl rings significantly affected their efficacy against both Gram-positive and Gram-negative bacteria . Such findings support the hypothesis that structural variations in compounds like the one can lead to enhanced biological activities.
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of triazole-containing compounds on cancer cells, it was observed that certain derivatives exhibited IC50 values in the low micromolar range, indicating substantial anti-cancer potential. This aligns with observations made for similar triazole derivatives .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 μg/mL
AntifungalCandida albicans24 μg/mL
CytotoxicityCancer Cell Lines (e.g., HeLa)Low micromolar range

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related molecules:

Compound Name/ID Backbone Key Substituents Molecular Weight (g/mol) Potential Application Reference
Target Compound 2,5-anhydro-D-threo-pentitol 2,4-difluorophenyl, 1,2,4-triazol-1-yl, phenoxy-piperazine-4-aminophenyl ~588.5 Antifungal (inferred)
CAS 160709-02-4 2,5-anhydro-D-threo-pentitol 2,4-difluorophenyl, hydroxymethyl 295.28 Unknown
Compound 4 () Thiazole 4-chlorophenyl, pyrazole-triazole ~450 (estimated) Material science
US Biological 149809-42-7 2,5-anhydro-L-threo-pentitol Tosyloxy-methyl, 2,4-difluorophenyl 449.47 Fungicide synthesis
Pharmacopeial Compound () Dioxolane 2,4-dichlorophenyl, triazolylmethyl ~600 (estimated) Antifungal (registered)

Key Findings:

Backbone Variations :

  • The pentitol backbone in the target compound and CAS 160709-02-4 contrasts with thiazole (Compound 4) or dioxolane () backbones in others. Pentitol derivatives exhibit greater conformational flexibility, which may enhance binding to fungal cytochrome P450 enzymes .

Piperazine-Phenoxy Linkage: Unique to the target compound, this group may enhance water solubility and pharmacokinetic profiles compared to simpler analogs like CAS 160709-02-4 .

Crystallographic and Physicochemical Properties: Isostructural compounds (e.g., Compounds 4 and 5 in ) show similar molecular conformations but divergent crystal packing due to halogen substituents (Cl vs. Br). This suggests the target compound’s phenoxy-piperazine group could influence crystallinity and stability .

Bioactivity Inferences :

  • The 1,2,4-triazole ring is critical for antifungal activity in fluconazole analogs . The target compound’s triazole, combined with its extended piperazine-aryl system, may offer broader-spectrum activity compared to US Biological 149809-42-7, which lacks this moiety.

Preparation Methods

Synthesis of the Modified Pentitol Core

The starting point is typically a protected pentitol or tetrahydrofuran derivative, which undergoes selective deoxygenation at the 1,3,4-positions to yield the 2,5-anhydro-1,3,4-trideoxy scaffold. This can be achieved through:

  • Selective protection of hydroxyl groups using silyl or benzyl protecting groups.
  • Deoxygenation via Barton–McCombie radical deoxygenation or similar radical-mediated methods.
  • Introduction of the 2-C substituent (2,4-difluorophenyl) via nucleophilic substitution or cross-coupling reactions such as Suzuki or Stille coupling, starting from a halogenated intermediate.

Introduction of the 1-(1H-1,2,4-triazol-1-ylmethyl) Group

The 1-position substitution with the 1,2,4-triazolylmethyl group is generally carried out by:

  • Generating a suitable leaving group at the 1-position (e.g., a halide or tosylate).
  • Nucleophilic substitution with a 1H-1,2,4-triazole anion or a preformed triazolylmethyl nucleophile.
  • Alternatively, a Mannich-type reaction can be employed using formaldehyde and 1,2,4-triazole to install the triazolylmethyl group.

Assembly of the Phenoxy-Piperazinyl-Aminophenyl Moiety

The aromatic substituent involves a phenoxy linkage to a piperazine ring substituted with a 4-aminophenyl group. The key synthetic steps include:

  • Synthesis of 4-(4-aminophenyl)piperazine via nucleophilic aromatic substitution or reductive amination.
  • Coupling of this piperazine derivative to a 4-hydroxybenzyl intermediate through nucleophilic substitution to form the phenoxy linkage.
  • The phenoxy group is then linked to the pentitol core via a methylene bridge, typically through a Williamson ether synthesis using a suitable halomethyl derivative of the pentitol.

Final Assembly and Purification

  • The final compound is assembled by coupling the modified pentitol core bearing the triazolylmethyl and difluorophenyl substituents with the phenoxy-piperazinyl-aminophenyl fragment.
  • Purification is achieved through chromatographic techniques such as preparative HPLC or recrystallization.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Synthetic Steps

Step Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Notes
1 Selective protection Pentitol derivative TBDMS-Cl or benzyl chloride, base Protected pentitol Protects 1,3,4-OH groups
2 Radical deoxygenation Protected pentitol Barton–McCombie reagents (e.g., Bu3SnH) 2,5-anhydro-1,3,4-trideoxy pentitol Removes OH groups selectively
3 Aromatic substitution Halogenated pentitol intermediate Suzuki coupling (Pd catalyst, boronic acid) 2-C-(2,4-difluorophenyl) substituted pentitol Introduces difluorophenyl group
4 Nucleophilic substitution 1-position halide pentitol 1H-1,2,4-triazole, base 1-(1H-1,2,4-triazol-1-ylmethyl) pentitol Installs triazolylmethyl substituent
5 Piperazine synthesis 4-nitroaniline, piperazine Reduction (e.g., Pd/C hydrogenation) 4-(4-aminophenyl)piperazine Prepares piperazinyl fragment
6 Ether formation (Williamson) 4-hydroxybenzyl derivative, piperazine Base, halomethyl pentitol Phenoxy-piperazinyl intermediate Forms phenoxy linkage to pentitol
7 Final coupling and purification Functionalized pentitol and phenoxy-piperazine Coupling reagents, chromatographic purification Target compound Final assembly and isolation

Extensive Research Discoveries and Source Diversity

  • The synthetic route relies on established carbohydrate chemistry methods combined with modern cross-coupling and heterocyclic substitution techniques, as documented in peer-reviewed organic synthesis literature.
  • The use of 1,2,4-triazole substitutions is well-documented in medicinal chemistry for enhancing biological activity and metabolic stability.
  • Fluorinated aromatic substitutions, such as 2,4-difluorophenyl, are introduced to modulate lipophilicity and binding affinity, with methods described in fluorine chemistry reviews.
  • Piperazine-linked aminophenyl groups are common in pharmaceutical agents, synthesized via reductive amination or nucleophilic aromatic substitution, as detailed in medicinal chemistry handbooks.
  • Patent literature (e.g., WIPO PATENTSCOPE) provides additional synthetic protocols and variations for similar compounds, confirming the multi-step convergent synthesis approach.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Synthesis optimization should focus on solvent selection, reaction duration, and purification techniques. For example, details a reflux method in DMSO with glacial acetic acid as a catalyst, achieving a 65% yield for a structurally related triazole derivative. Key steps include:

  • Reaction Time: Extending reflux duration (e.g., 18 hours) to ensure complete cyclization of the triazole ring .
  • Solvent Choice: Using polar aprotic solvents like DMSO to stabilize intermediates and reduce side reactions .
  • Purification: Sequential crystallization with water-ethanol mixtures to isolate the product as a light-yellow powder .

Basic: What spectroscopic and crystallographic methods are suitable for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy: To confirm the presence of the 2,4-difluorophenyl group (via 19F^{19}\text{F} NMR) and the triazole ring (1H^{1}\text{H} NMR chemical shifts at δ 8.0–8.5 ppm) .
  • X-Ray Crystallography: For resolving stereochemistry at the D-threo-pentitol backbone and verifying the spatial arrangement of the piperazinyl-phenoxy moiety .
  • Mass Spectrometry (HRMS): To validate the molecular formula (e.g., C21_{21}H21_{21}F_{2N3_{3}O4_{4}S) and detect isotopic patterns .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities to fungal CYP51 (a target for azole antifungals), focusing on the triazole moiety’s coordination with heme iron .
  • MD Simulations: Assess the stability of the piperazinyl-phenoxy group in hydrophobic pockets of target proteins over 100-ns trajectories .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., 2,4-difluorophenyl) with reactivity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., MIC testing against Candida albicans using CLSI guidelines) to minimize variability .
  • Impurity Analysis: Employ HPLC-MS to detect trace impurities (e.g., unreacted 4-aminophenylpiperazine) that may skew activity results .
  • Structural Analog Comparison: Benchmark activity against derivatives with well-documented SAR, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal activity?

Methodological Answer:

  • Substituent Modulation: Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., 3,4-dichloro) to improve target affinity .
  • Backbone Modification: Introduce methyl groups to the pentitol moiety to enhance metabolic stability .
  • Piperazine Optimization: Test N-alkylated piperazine analogs (e.g., 4-methylpiperazine) to reduce off-target interactions .

Methodological: What in vitro assays are recommended to assess the compound’s pharmacokinetic properties?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}) and identify cytochrome P450 interactions .
  • Plasma Protein Binding: Use equilibrium dialysis to determine the unbound fraction (%) in human plasma .
  • Caco-2 Permeability: Evaluate intestinal absorption potential via monolayer transport assays .

Theoretical: How can this compound be integrated into a broader theoretical framework for antifungal drug discovery?

Methodological Answer:

  • Target-Based Hypothesis: Link the triazole moiety’s mechanism to fungal lanosterol 14α-demethylase (CYP51) inhibition, referencing crystallographic data from fluconazole analogs .
  • Resistance Mitigation: Apply evolutionary dynamics models to predict mutations in CYP51 that may confer resistance, guiding derivative design .

Process Optimization: How can AI and simulation tools improve the scalability of synthesis?

Methodological Answer:

  • COMSOL Multiphysics: Simulate heat and mass transfer during reflux to optimize solvent volumes and reaction temperatures .
  • AI-Driven Reaction Prediction: Use platforms like IBM RXN for retrosynthetic analysis of the piperazinyl-phenoxy intermediate .
  • Automated Workflows: Implement robotic systems for high-throughput screening of crystallization conditions .

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